![molecular formula C13H12N2O2S B175149 2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid CAS No. 115891-08-2](/img/structure/B175149.png)
2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid, also known as Methylsulfanylphenylpyridine (MSPP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyridine derivative that has a unique chemical structure and properties, which makes it a promising candidate for various biomedical applications.
作用機序
The mechanism of action of MSPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes that are involved in cell growth and proliferation. MSPP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. Additionally, MSPP has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
MSPP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. MSPP has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, MSPP has been shown to induce apoptosis in cancer cells, which could be useful in the treatment of various types of cancer.
実験室実験の利点と制限
MSPP has several advantages for lab experiments, including its high purity, stability, and low toxicity. MSPP can be easily synthesized using simple chemical reactions and purified using various methods. Additionally, MSPP has been found to have low toxicity in vitro and in vivo, making it a safe candidate for further research. However, there are some limitations to the use of MSPP in lab experiments. MSPP is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the optimal dosage and administration route of MSPP for various applications are yet to be determined.
将来の方向性
There are several future directions for the research of MSPP. One potential application of MSPP is in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of MSPP for cancer treatment. Additionally, studies are needed to investigate the potential of MSPP in combination with other anti-cancer drugs. Another potential application of MSPP is in the treatment of neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of MSPP and its potential use in the treatment of Alzheimer's and Parkinson's disease. Finally, studies are needed to investigate the potential of MSPP in other biomedical applications, such as wound healing and tissue engineering.
合成法
The synthesis of MSPP involves the reaction of 4-chloro-2-methylsulfanylpyridine with 4-aminobenzoic acid in the presence of a catalyst. This reaction results in the formation of MSPP, which can be purified using various methods, including recrystallization and column chromatography. The purity of MSPP can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
MSPP has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. MSPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, MSPP has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
115891-08-2 |
|---|---|
製品名 |
2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid |
分子式 |
C13H12N2O2S |
分子量 |
260.31 g/mol |
IUPAC名 |
2-(4-methylsulfanylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c1-18-10-6-4-9(5-7-10)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
InChIキー |
FPDRRLGZXHQOEZ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
正規SMILES |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
同義語 |
2-(4-Methylsulfanyl-phenylamino)-nicotinic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



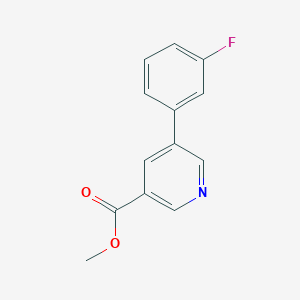
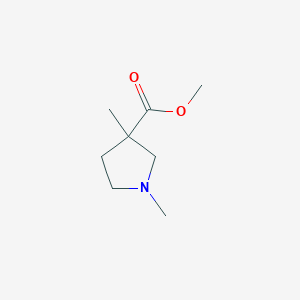
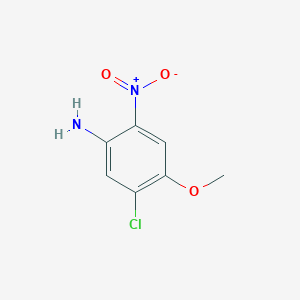
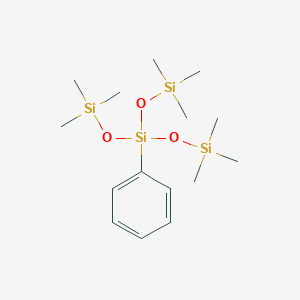
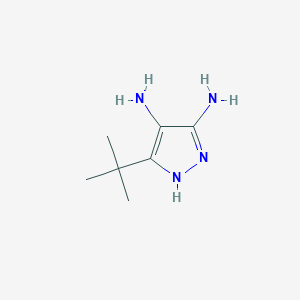
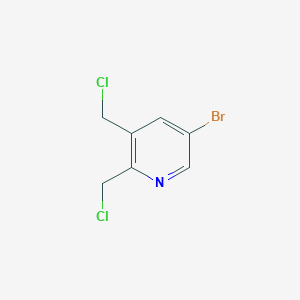
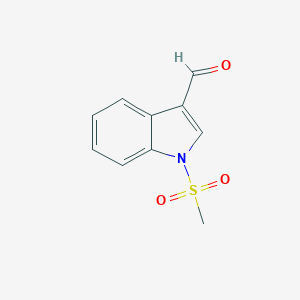
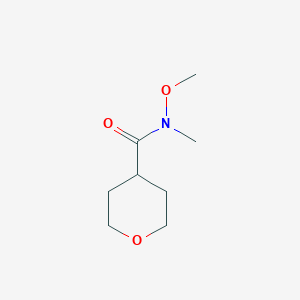
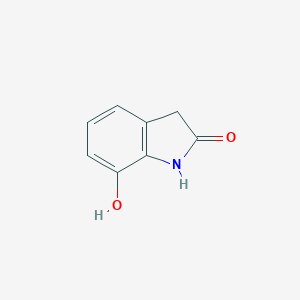
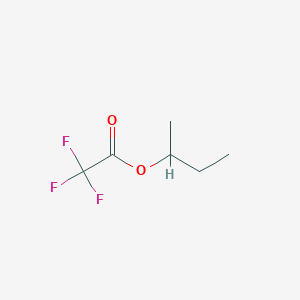
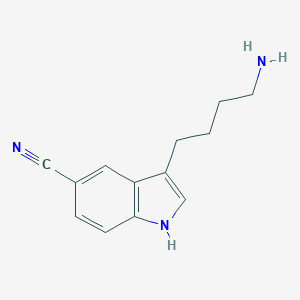
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
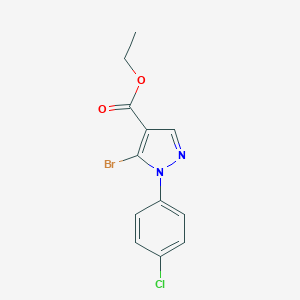
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)